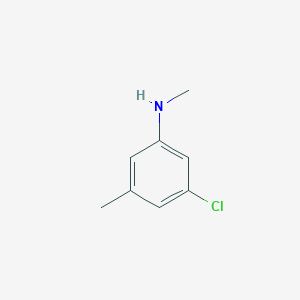

3-chloro-N,5-dimethylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

3-chloro-N,5-dimethylaniline |

InChI |

InChI=1S/C8H10ClN/c1-6-3-7(9)5-8(4-6)10-2/h3-5,10H,1-2H3 |

InChI Key |

LCTSBSZCVWCOCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)NC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro N,5 Dimethylaniline

Conventional Laboratory Synthesis Routes

Laboratory synthesis of 3-chloro-N,5-dimethylaniline can be achieved through various established organic chemistry reactions. The choice of a specific route often depends on the availability of starting materials, desired purity, and scalability.

Amination reactions are a direct approach to introduce the N,N-dimethylamino group to a pre-functionalized aromatic ring.

Reductive Amination of Corresponding Carbonyls: A prominent method for the synthesis of this compound is the reductive amination of 3-chloro-5-methylbenzaldehyde. biosynth.comsigmaaldrich.comnih.gov This two-step, one-pot reaction involves the initial formation of an iminium ion from the reaction of the aldehyde with dimethylamine, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695), or an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The use of a cation exchange resin with NaBH₄ has also been reported as an effective system for reductive aminations. rsc.org

| Reagent | Function | Reference |

| 3-chloro-5-methylbenzaldehyde | Carbonyl Precursor | biosynth.comsigmaaldrich.comnih.gov |

| Dimethylamine (or its salt) | Amine Source | rsc.org |

| Sodium Borohydride (NaBH₄) | Reducing Agent | rsc.org |

| Sodium Triacetoxyborohydride | Mild Reducing Agent | escholarship.org |

| Methanol/Ethanol | Solvent | rsc.org |

Nucleophilic Aromatic Substitution (SNAr): Another potential, though less common, route is the nucleophilic aromatic substitution of a suitable precursor, such as 1,3-dichloro-5-methylbenzene. This reaction would involve the displacement of one of the chlorine atoms by dimethylamine. However, SNAr reactions on unactivated aryl halides generally require harsh conditions, such as high temperatures and pressures, or the presence of a strong base. The absence of strong electron-withdrawing groups ortho or para to the leaving group in 1,3-dichloro-5-methylbenzene makes this pathway challenging.

This approach involves the introduction of the chlorine atom at a specific position on a pre-existing aniline (B41778) or a related aromatic compound.

Halogenation of 3,5-Dimethylaniline (B87155): A logical starting point is 3,5-dimethylaniline. However, the direct chlorination of anilines with reagents like N-chlorosuccinimide (NCS) typically results in a mixture of ortho- and para-substituted products relative to the activating amino group. nih.govtandfonline.com Achieving selective chlorination at the 3-position (meta to the amino group and ortho to a methyl group) is a significant challenge. Specialized methods, such as using copper(II) chloride in an ionic liquid, have been shown to favor para-chlorination of aniline analogues. nih.gov Highly ortho-selective chlorination of protected anilines has been achieved using secondary ammonium (B1175870) salt organocatalysts, which could potentially be adapted. researchgate.net

Directed ortho-Metalation (DoM) followed by Electrophilic Halogenation: This strategy offers high regioselectivity. In a hypothetical route, a derivative of 3-methylaniline with a suitable directing metalation group (DMG), such as a pivaloyl or a carbamate (B1207046) group, could be used. The DMG would direct lithiation to the ortho position (the 2-position). Subsequent reaction with an electrophilic chlorine source, like hexachloroethane (B51795) or N-chlorosuccinimide, would install the chlorine atom. However, this would result in 2-chloro-3-methylaniline (B1589733) derivatives, not the desired 3-chloro isomer. Therefore, DoM is not a straightforward approach for this specific target molecule.

The introduction of methyl groups on both the nitrogen and the aromatic ring is a key aspect of the synthesis. The methyl groups on the aromatic ring are typically present in the starting material, such as 3,5-dimethylaniline or 3-chloro-5-methylbenzaldehyde. The final step in many synthetic routes is the methylation of the nitrogen atom.

If the synthesis proceeds through 3-chloro-5-methylaniline (B1314063), N-methylation is required to obtain the final product. Several methods are available for the N-methylation of anilines:

Using Methanol as a Methylating Agent: This is a common industrial method that can also be applied in the laboratory. The reaction is typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium, and may require a base like sodium hydroxide. researchgate.netrsc.org

Using Dimethyl Carbonate: Dimethyl carbonate is a green and relatively non-toxic methylating agent. The reaction can be performed in a continuous flow system at elevated temperatures and pressures. mit.edu

Using Formaldehyde and a Reducing Agent (Eschweiler-Clarke reaction): This classic method involves the reaction of the primary or secondary amine with an excess of formic acid and formaldehyde. The reaction proceeds via an iminium ion, which is then reduced by the formic acid.

Based on the analysis of the different methodologies, a plausible and efficient laboratory synthesis is the reductive amination of 3-chloro-5-methylbenzaldehyde.

| Step | Reaction | Starting Material | Reagents and Conditions | Product |

| 1 | Reductive Amination | 3-chloro-5-methylbenzaldehyde | Dimethylamine (2M in THF), Sodium Triacetoxyborohydride, Dichloromethane, Room Temperature | This compound |

An alternative, more challenging route would start from 3,5-dimethylaniline:

| Step | Reaction | Starting Material | Reagents and Conditions | Product |

| 1 | Regioselective Chlorination | 3,5-dimethylaniline | e.g., N-chlorosuccinimide with a specific catalyst/solvent system to favor 3-chlorination | 3-chloro-5-methylaniline |

| 2 | N,N-dimethylation | 3-chloro-5-methylaniline | e.g., Methanol, Ru-catalyst, NaOH, heat | This compound |

Industrial Scale Production Approaches

The industrial production of this compound would likely follow the principles of cost-effectiveness, high yield, purity, and safety. The reductive amination route is highly amenable to industrial scale-up.

For the industrial production of substituted anilines, process optimization is crucial. This involves a detailed study of various reaction parameters to maximize the yield and purity of the final product while minimizing costs and environmental impact.

Catalyst Selection and Loading: For the N-methylation step (if applicable), the choice of catalyst is critical. Heterogeneous catalysts are often preferred for ease of separation and recycling. The optimal catalyst loading needs to be determined to ensure high conversion without unnecessary cost. For vapor-phase alkylation of aniline with methanol, Sn-MFI molecular sieves have been studied, with the SiO₂/SnO₂ ratio influencing conversion and selectivity. researchgate.net

Reaction Temperature and Pressure: These parameters significantly affect reaction rates and selectivity. For instance, in the continuous chlorination of aniline intermediates, the reaction temperature is carefully controlled through heat exchangers. google.com In the liquid-phase N-methylation of aniline, the reaction is typically carried out at elevated temperatures (e.g., 210-215 °C) and pressures (e.g., 3-3.3 MPa).

Solvent and Phase-Transfer Catalysis: The choice of solvent can impact reaction rates and product isolation. In some industrial chlorination processes, a biphasic system with a sulfuric acid phase and an organic solvent phase is used. google.com

Purification Methods: On an industrial scale, purification methods like distillation, crystallization, and extraction are optimized to obtain the product with the desired purity. For example, after chlorination, the crude product can be isolated by cooling and crystallization from the reaction mixture. google.com

| Parameter | Consideration for Optimization | Potential Impact |

| Starting Material Purity | High purity reduces by-product formation. | Improved final product purity and yield. |

| Stoichiometry of Reagents | Molar ratios of reactants and catalysts. | Affects conversion rates and selectivity. |

| Reaction Temperature | Balancing reaction rate and selectivity. | Higher temperatures can increase rate but may lead to by-products. |

| Reaction Pressure | Important for gas-phase reactions or to maintain liquid phase. | Can influence reaction equilibrium and rates. |

| Catalyst System | Type, concentration, and lifespan of the catalyst. | Directly impacts reaction efficiency and cost. |

| Solvent System | Polarity, azeotropic properties, and ease of removal. | Affects reaction kinetics and product isolation. |

| Purification Technique | Distillation, crystallization, or chromatography. | Determines the final purity of the product. |

Compound Reference Table

Catalytic Synthesis Pathways for this compound

The synthesis of substituted anilines such as this compound often involves multi-step processes where catalysis plays a pivotal role in achieving desired selectivity and yield. Research into the catalytic synthesis of this compound explores various approaches, primarily focusing on the introduction of the chloro and methyl groups onto the aniline framework.

One common strategy involves the catalytic hydrogenation of a corresponding nitroaromatic precursor. For instance, the reduction of 3-chloro-5-nitrotoluene (B98224) to 3-chloro-5-methylaniline is a key step that can be followed by N-methylation. Various catalysts, including palladium, platinum, and nickel, are effective for this transformation. The choice of catalyst can influence reaction conditions and selectivity.

Another significant catalytic step is the N-methylation of the aniline derivative. This can be achieved using various methylating agents in the presence of a catalyst. Modern approaches aim to replace traditional stoichiometric methylating agents with more sustainable alternatives like methanol or carbon dioxide, driven by catalytic processes. For example, N-methylation of anilines using CO2 and a suitable reducing agent over a heterogeneous catalyst presents a greener alternative.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals like this compound. The enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and potential for automation make it an attractive platform for industrial production.

In the context of synthesizing this compound, flow chemistry can be applied to individual reaction steps or to an integrated multi-step sequence. For example, the nitration and subsequent hydrogenation steps are often exothermic and can be managed more safely and efficiently in a continuous flow reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of yield and minimization of by-product formation.

Researchers have demonstrated the successful implementation of continuous flow systems for both the chlorination and N-alkylation of aromatic compounds. These systems often utilize packed-bed reactors containing a solid-supported catalyst, which simplifies product purification and catalyst recycling.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. This involves a holistic approach that considers all aspects of the chemical transformation, from starting materials to final product.

Solvent-Free and Alternative Solvent Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. In the synthesis of this compound, research has explored the use of alternative solvent systems. Supercritical fluids, such as supercritical carbon dioxide (scCO2), have been investigated as a medium for both hydrogenation and N-methylation reactions. The use of water as a solvent, where feasible, also represents a significantly greener alternative. In some cases, reactions can be designed to be solvent-free, particularly when using solid-supported catalysts in gas-phase or neat reactions.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. The synthesis of this compound can be optimized for atom economy by carefully selecting reaction pathways. For instance, catalytic routes that involve addition reactions are generally more atom-economical than those relying on substitution reactions with stoichiometric reagents that generate significant waste.

Waste minimization strategies also focus on the reduction of by-products and the recycling of catalysts and solvents. The use of highly selective catalysts is paramount in minimizing the formation of isomeric impurities and other undesired products that would require energy-intensive separation processes.

Sustainable Catalysis for this compound Production

The development of sustainable catalysts is at the heart of green synthesis. For the production of this compound, this involves replacing traditional homogeneous catalysts with heterogeneous catalysts that can be easily separated and reused. Catalysts derived from earth-abundant and non-toxic metals are also preferred over those based on precious or heavy metals.

Recent research has focused on the design of nanocatalysts and single-atom catalysts that exhibit high activity and selectivity under mild reaction conditions. These advanced catalytic systems can lead to more energy-efficient processes for key transformations such as hydrogenation and C-N bond formation.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro N,5 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 3-chloro-N,5-dimethylaniline, a detailed NMR analysis would provide invaluable information about its molecular framework.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts (δ) would be influenced by the electronic effects of the chloro, amino, and methyl substituents on the benzene (B151609) ring. The aromatic protons would likely appear as multiplets or distinct singlets/doublets depending on their coupling interactions. The N-methyl and the C5-methyl protons would each present as a singlet, with their chemical shifts providing clues about their local chemical environment. Coupling constants (J values) between adjacent aromatic protons would be instrumental in confirming their relative positions on the ring.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic H | 6.5 - 7.5 | m | - |

| N-CH₃ | 2.8 - 3.2 | s | - |

| C5-CH₃ | 2.2 - 2.5 | s | - |

Carbon-13 NMR (¹³C NMR) Chemical Shift and DEPT Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be particularly informative, with the carbon atom attached to the chlorine atom (C3) and the carbon attached to the nitrogen atom (C1) showing characteristic shifts. The carbons of the N-methyl and C5-methyl groups would appear in the aliphatic region of the spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments of the methyl and aromatic methine carbons.

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |

|---|---|---|---|

| Aromatic C-Cl | 130 - 135 | No Signal | No Signal |

| Aromatic C-N | 145 - 150 | No Signal | No Signal |

| Aromatic C-CH₃ | 135 - 140 | No Signal | No Signal |

| Aromatic CH | 110 - 130 | Positive | Positive |

| N-CH₃ | 30 - 40 | Positive | No Signal |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity across the entire molecule, for example, by correlating the N-methyl protons to the C1 carbon of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the conformation of the N-methyl group relative to the aromatic ring.

Solid-State NMR Studies of this compound

Solid-state NMR (ssNMR) could provide information about the structure, packing, and dynamics of this compound in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. These studies could reveal the presence of different polymorphs and provide insights into intermolecular interactions in the crystal lattice.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Characteristic Functional Group Vibrations of this compound

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Stretch: A secondary amine like this compound would be expected to show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations would be found in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Hypothetical Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Analysis of Aromatic Ring Vibrations and Substitution Patterns

The vibrational spectrum of this compound is determined by the functional groups attached to the benzene ring: a chloro group, an N-methylamino group, and a methyl group, arranged in a 1,3,5-trisubstituted pattern. Both Infrared (IR) and Raman spectroscopy are powerful tools for identifying these structural features.

The key vibrational modes can be categorized as follows:

Aromatic C-H Vibrations: The aromatic C-H stretching vibrations are expected to appear in the 3000–3100 cm⁻¹ region. nih.gov The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern. For a 1,3,5-trisubstituted ring, strong absorption bands are typically observed in the 810–850 cm⁻¹ range, with a second band possible between 660-700 cm⁻¹. researchgate.net

Methyl Group Vibrations: The N-methyl and C-methyl groups will produce characteristic vibrations. Asymmetric and symmetric C-H stretching modes are expected between 2900 and 3000 cm⁻¹. Asymmetric and symmetric bending vibrations (scissoring) typically occur around 1450–1470 cm⁻¹. researchgate.net

Ring Vibrations: The C-C stretching vibrations within the aromatic ring usually produce a series of bands in the 1400–1600 cm⁻¹ region. nih.gov For substituted anilines, bands are commonly observed near 1600, 1580, 1500, and 1450 cm⁻¹.

C-N and C-Cl Vibrations: The C-N stretching vibration in aromatic amines gives rise to a band in the 1250–1340 cm⁻¹ region. researchgate.net The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

The table below summarizes the predicted vibrational frequencies for this compound based on data from similar substituted anilines.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of sp² C-H bonds. |

| Methyl C-H Stretch | 2900 - 3000 | Asymmetric and symmetric modes. |

| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands expected, typical for aromatic rings. |

| Methyl C-H Bend | 1450 - 1470 | Asymmetric and symmetric bending. |

| C-N Stretch | 1250 - 1340 | Coupled with other ring vibrations. |

| Aromatic C-H Out-of-Plane Bend | 810 - 850 | Strong band, indicative of 1,3,5-trisubstitution. |

| C-Cl Stretch | 600 - 800 | Strong intensity in the fingerprint region. |

Computational Support for Vibrational Mode Assignments

To overcome the ambiguity in assigning vibrational modes from experimental spectra alone, quantum chemical calculations are employed. Density Functional Theory (DFT) is a common method used for this purpose. kisti.re.kr

The standard procedure involves:

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p). nih.gov

Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the gas-phase nature of the calculation.

Scaling: To improve agreement with experimental data, the calculated frequencies are uniformly scaled by an empirical factor, which is typically around 0.96 for the B3LYP functional. nih.gov

Potential Energy Distribution (PED) Analysis: A PED analysis is performed to determine the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. kisti.re.kr This allows for an unambiguous assignment of the calculated frequencies to the observed spectral bands.

Studies on structurally similar molecules, such as 2-chloro-5-(trifluoromethyl)aniline and 3,4-dimethoxyaniline, have shown that this DFT-based approach provides excellent correlation between theoretical and experimental spectra, making it a reliable tool for vibrational analysis. kisti.re.krnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

The electronic absorption spectrum of this compound is expected to be dominated by transitions within the substituted benzene chromophore. Aniline (B41778) itself typically displays two primary absorption bands in the UV region. nist.gov The first, more intense band around 230-240 nm is analogous to the benzene ¹B₁ᵤ transition, while the second, less intense band around 280-290 nm corresponds to the forbidden ¹B₂ᵤ transition, which becomes allowed due to the symmetry reduction by the amino group.

The electronic transitions in this compound are primarily of the π→π* type, originating from the aromatic ring. The positions and intensities of these bands are significantly modified by the substituents through their electronic effects:

-NHCH₃ Group (N-methylamino): This is a strong electron-donating group (auxochrome) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the π-system of the ring. This effect increases the energy of the highest occupied molecular orbital (HOMO) and typically causes a significant bathochromic (red) shift in the absorption bands compared to benzene. publish.csiro.au

-CH₃ Group (Methyl): This is a weak electron-donating group through an inductive effect, which also contributes to a small bathochromic shift.

-Cl Group (Chloro): The chlorine atom has a dual effect. It is inductively electron-withdrawing but can donate electron density through resonance via its lone pairs. The resonance effect usually dominates in influencing the π→π* transitions, leading to a bathochromic shift.

Combining these effects, this compound is expected to show its primary absorption bands at longer wavelengths than aniline. For comparison, N-methylaniline absorbs at approximately 245 nm and 295 nm. nist.gov The additional methyl and chloro groups on the ring are likely to shift these peaks further towards the visible region.

The position, intensity, and shape of the UV-Vis absorption bands of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. ajqcms.orgajrsp.com

The π→π* transitions in aniline derivatives generally lead to an excited state that is more polar than the ground state due to intramolecular charge transfer from the nitrogen atom to the ring. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state. osti.gov This reduces the energy gap between the two states, resulting in a bathochromic (red) shift of the absorption maximum. ajqcms.org Therefore, moving from a non-polar solvent like cyclohexane (B81311) to a polar solvent like ethanol (B145695) or acetonitrile (B52724) is predicted to shift the absorption bands of this compound to longer wavelengths. researchgate.net

After absorbing a photon and reaching an excited electronic state, the this compound molecule can relax through several pathways:

Radiative Decay (Fluorescence): The molecule can return to the ground state by emitting a photon. The efficiency of this process is measured by the fluorescence quantum yield.

Non-Radiative Decay: The molecule can lose energy as heat through processes like internal conversion (transition between states of the same spin multiplicity) and vibrational relaxation.

Intersystem Crossing (ISC): The molecule can transition from the excited singlet state to a triplet state. The presence of the chlorine atom is significant here. Halogens are known to enhance the rate of intersystem crossing due to the "heavy-atom effect," which increases spin-orbit coupling. researchgate.netnih.gov

This enhanced ISC in this compound would likely lead to a lower fluorescence quantum yield compared to a non-halogenated analogue. The populated triplet state can then undergo phosphorescence (radiative decay from the triplet state, typically slow and at longer wavelengths) or non-radiative decay back to the ground state.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for structural elucidation by analyzing the fragmentation pattern of a molecule. The molecular weight of this compound (C₈H₁₂ClN) is 157.07 g/mol .

The expected mass spectrum would show:

Molecular Ion Peak ([M]⁺•): A peak at a mass-to-charge ratio (m/z) of 157. Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 159 with an intensity approximately one-third of the M peak is expected, which is a characteristic signature for a monochlorinated compound. miamioh.edu

Nitrogen Rule: As the molecule contains one nitrogen atom, its molecular ion peak has an odd m/z value, consistent with the nitrogen rule. wikipedia.orgcreative-proteomics.com

The primary fragmentation pathways for N-alkylanilines involve cleavage of bonds adjacent to the nitrogen atom (α-cleavage). libretexts.orgyoutube.com For this compound, the most probable fragmentation is the loss of a hydrogen radical from the N-methyl group:

[M-1]⁺ Peak: Loss of a hydrogen atom (H•) from the N-methyl group results in a highly stable, resonance-stabilized iminium cation at m/z 156. This is often the most intense peak (the base peak) in the spectra of N-methyl anilines. wikipedia.org [C₈H₁₂ClN]⁺• → [C₈H₁₁ClN]⁺ + H• (m/z 157 → 156)

Other significant fragments could include:

[M-15]⁺ Peak: Loss of the N-methyl group (•CH₃) via α-cleavage, leading to a fragment at m/z 142. [C₈H₁₂ClN]⁺• → [C₇H₉ClN]⁺• + •CH₃ (m/z 157 → 142)

[M-35]⁺ Peak: Loss of the chlorine radical (•Cl), resulting in a fragment at m/z 122. [C₈H₁₂ClN]⁺• → [C₈H₁₂N]⁺ + •Cl (m/z 157 → 122)

Further Fragmentation: The ring structure can undergo further fragmentation, such as the loss of hydrogen cyanide (HCN, 27 Da), which is common for aromatic amines. wikipedia.org

The predicted major fragmentation peaks are summarized in the table below.

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 159 | [M+2]⁺• | Isotope peak due to ³⁷Cl. |

| 157 | [M]⁺• | Molecular ion. |

| 156 | [M-H]⁺ | Loss of H from N-methyl group; likely base peak. |

| 142 | [M-CH₃]⁺• | Loss of N-methyl group. |

| 122 | [M-Cl]⁺ | Loss of chlorine atom. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. The theoretical monoisotopic mass of the neutral molecule this compound, with the chemical formula C₈H₁₀ClN, is 155.05018 Da. uni.lunist.gov This value is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N).

In practice, HRMS analysis is often performed on ionized species. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the compound can be observed as various adducts. The exact mass-to-charge ratio (m/z) of these ions is measured, and the difference between the experimental and theoretical mass is typically in the low parts-per-million (ppm) range, confirming the elemental formula. Predicted HRMS data for common adducts of this compound are presented below. uni.lu

| Adduct Ion | Formula | Theoretical m/z |

| [M+H]⁺ | [C₈H₁₁ClN]⁺ | 156.05745 |

| [M+Na]⁺ | [C₈H₁₀ClNNa]⁺ | 178.03939 |

| [M]⁺ | [C₈H₁₀ClN]⁺ | 155.04962 |

| [M-H]⁻ | [C₈H₉ClN]⁻ | 154.04289 |

This table presents theoretically calculated mass-to-charge ratios for common adducts of this compound.

Fragmentation Pattern Elucidation and Isotopic Abundance Analysis

The fragmentation pattern of a molecule in mass spectrometry provides crucial information about its structure. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound shows a characteristic molecular ion peak. nist.gov A critical aspect of its spectrum is the isotopic signature of chlorine. Natural chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. miamioh.edu Consequently, any chlorine-containing ion will appear as a pair of peaks separated by 2 m/z units, with the M⁺ peak (containing ³⁵Cl) being about three times more intense than the M+2 peak (containing ³⁷Cl). This pattern is a definitive indicator of the presence of a single chlorine atom in the ion.

The fragmentation is driven by the stability of the resulting ions. For this compound, key fragmentation pathways include:

Alpha-Cleavage: The bond beta to the nitrogen atom can break, leading to the loss of a methyl radical (•CH₃) from the dimethylamino group. This results in a highly stable iminium cation.

Loss of HCl: Elimination of a hydrogen and the chlorine atom from the aromatic ring can occur.

Cleavage of the C-N bond: The entire dimethylamino group can be cleaved.

Based on the NIST mass spectrum for this compound, the following major fragments are observed. nist.gov

| m/z | Proposed Ion/Fragment | Comments |

| 157 | [C₈H₁₀³⁷ClN]⁺ | Isotopic molecular ion (M+2 peak) |

| 155 | [C₈H₁₀³⁵ClN]⁺ | Molecular ion (M⁺ peak); Base Peak |

| 140 | [C₇H₇ClN]⁺ | Loss of a methyl radical (•CH₃) |

| 120 | [C₈H₁₀N]⁺ | Loss of a chlorine radical (•Cl) |

| 104 | [C₇H₆N]⁺ | Further fragmentation, possibly loss of HCl from the m/z 140 fragment |

This table summarizes the principal ions observed in the electron ionization mass spectrum of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) offers a more profound level of structural detail by isolating an ion of interest (a precursor ion) and subjecting it to further fragmentation to produce product ions. This technique is invaluable for distinguishing between isomers and confirming fragmentation pathways.

While specific experimental MS/MS studies for this compound are not prevalent in the surveyed literature, the principles of the technique can be applied hypothetically. In an MS/MS experiment, the molecular ion cluster (m/z 155/157) would be selected in the first mass analyzer. These precursor ions would then be fragmented in a collision cell, and the resulting product ions analyzed in a second mass analyzer.

Expected fragmentation in an MS/MS experiment would likely confirm the pathways observed in a standard EI spectrum with greater clarity. For instance, the fragmentation of the m/z 155 precursor ion would be expected to yield a prominent product ion at m/z 140, confirming the loss of a 15 Da methyl radical. Such experiments provide unambiguous evidence for the connectivity of atoms within the molecule. tandfonline.com

X-ray Crystallography and Solid-State Structure of this compound

As of this review, a solved single-crystal X-ray structure for this compound has not been found in publicly accessible crystallographic databases. Therefore, the following discussion is based on theoretical principles and data from structurally similar molecules.

Molecular Geometry and Bond Parameters

In the absence of experimental crystallographic data, the molecular geometry can be predicted. The aniline core consists of a planar phenyl ring. The nitrogen atom of the dimethylamino group is expected to have a trigonal pyramidal geometry, although the pyramid is likely flattened due to the delocalization of the nitrogen lone pair into the aromatic π-system. researchgate.net This partial double-bond character would result in a C(aryl)-N bond length that is shorter than a typical C-N single bond. The presence of substituents on the ring—the chlorine atom and the dimethylamino group at the meta-positions relative to each other—would induce minor distortions in the benzene ring's ideal hexagonal symmetry. journaleras.com

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would pack in a manner that maximizes favorable intermolecular interactions.

Hydrogen Bonding: As a tertiary amine, the molecule lacks a traditional N-H donor for classical hydrogen bonding. However, weak C-H···N and C-H···π hydrogen bonds are possible, where hydrogen atoms from the methyl groups or the aromatic ring interact with the nitrogen atom or the π-face of a neighboring molecule.

Halogen Bonding: The chlorine atom can act as a halogen bond donor. ias.ac.in The region of positive electrostatic potential on the outermost portion of the chlorine atom (the σ-hole) can interact favorably with a region of negative potential on an adjacent molecule, such as the nitrogen lone pair or the π-electron cloud of the aromatic ring (Cl···N or Cl···π interactions). rsc.org

Other Interactions: Weak van der Waals forces, including C-H···Cl interactions, would also play a role in the crystal packing. ias.ac.in

Crystal Packing and Polymorphism Studies

Crystal packing refers to the specific arrangement of molecules in the three-dimensional crystal lattice. The final packing motif is a result of the complex interplay between the various intermolecular forces, with the system adopting the lowest energy conformation. mdpi.com The size and shape of the molecule, along with the specific interactions it can form, dictate the resulting crystal symmetry and density.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to different physical properties. Given the potential for various competing intermolecular interactions (e.g., halogen bonding vs. π-stacking), it is conceivable that this compound could exhibit polymorphism, though no such studies have been reported. The identification and characterization of potential polymorphs would require extensive screening of crystallization conditions and analysis by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Computational and Theoretical Investigations of 3 Chloro N,5 Dimethylaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a chemical system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state geometry of molecules. The process involves an iterative calculation that varies the molecule's geometry to find the configuration with the lowest possible electronic energy, known as energy minimization.

For 3-chloro-N,5-dimethylaniline, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to obtain its optimized three-dimensional structure. This calculation would yield precise data on bond lengths, bond angles, and dihedral angles. The resulting geometry would reflect the electronic influences of the chloro, N-methyl, and 5-methyl substituents on the aniline (B41778) ring. For instance, the calculation would quantify the precise orientation of the N-methyl group relative to the aromatic ring and any minor distortions in the benzene (B151609) ring caused by its substituents.

Table 1: Predicted Molecular Geometry Parameters (Illustrative) Specific data for this compound is not available in the searched scientific literature. This table illustrates the type of data a DFT geometry optimization would provide.

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

| Bond Length | C-Cl | Data Not Available |

| C-N | Data Not Available | |

| N-CH₃ | Data Not Available | |

| C(ring)-C(ring) | Data Not Available | |

| Bond Angle | Cl-C-C | Data Not Available |

| C-N-C | Data Not Available | |

| Dihedral Angle | C-C-N-C | Data Not Available |

Frontier Molecular Orbital (FMO) theory is a critical tool for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

An FMO analysis of this compound would reveal the energies of these orbitals and their spatial distribution. The HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, as these are the most electron-rich parts of the molecule. The LUMO distribution would likely be spread across the aromatic ring, influenced by the electron-withdrawing chloro group. The HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative) Specific data for this compound is not available in the searched scientific literature. This table illustrates the type of data an FMO analysis would provide.

| Property | Predicted Value |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP map would show the most negative potential concentrated around the nitrogen and chlorine atoms due to their high electronegativity. The map would visualize the electron-donating effect of the methyl groups and the electron-withdrawing inductive effect of the chlorine atom, providing a clear picture of the molecule's charge distribution and its likely sites of interaction.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is used to study charge transfer, hyperconjugative interactions, and resonance effects, offering deep insights into molecular stability.

An NBO analysis of this compound would quantify the charge on each atom (NBO charges) and describe the key orbital interactions. It would detail the hyperconjugative interactions between the lone pair on the nitrogen atom and the antibonding orbitals of the aromatic ring (n → π*), as well as interactions involving the C-Cl bond. These findings would offer a quantitative explanation for the molecule's electronic structure and stability.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be used to verify experimental results or to identify unknown compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted spectra can be correlated with experimental data to confirm the structure.

A computational NMR study of this compound would provide predicted chemical shifts for each unique hydrogen and carbon atom in the molecule. The calculations would account for the electronic environment of each nucleus, as influenced by the various functional groups. For example, the chemical shifts of the aromatic protons and carbons would be modulated by the combined electronic effects of the chloro, N-methyl, and 5-methyl groups. Comparing these predicted values with an experimental spectrum would provide a powerful confirmation of the compound's identity and structure.

Table 3: Predicted ¹³C NMR Chemical Shifts (Illustrative) Specific data for this compound is not available in the searched scientific literature. This table illustrates the type of data a computational NMR prediction would provide.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-N | Data Not Available |

| C-Cl | Data Not Available |

| C-CH₃ (ring) | Data Not Available |

| Aromatic CH | Data Not Available |

| Aromatic CH | Data Not Available |

| Aromatic CH | Data Not Available |

| N-CH₃ | Data Not Available |

| C-CH₃ (from methyl on ring) | Data Not Available |

Theoretical Vibrational Frequency Calculations for IR and Raman Assignments

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing valuable insights into the molecular structure and bonding of a compound. These calculations, typically performed using Density Functional Theory (DFT) methods, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, scientists can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations.

For substituted anilines, DFT calculations have been successfully employed to interpret their vibrational spectra. For instance, studies on various chloro-substituted anilines have utilized methods like B3LYP with basis sets such as 6-31+G* and 6-311++G** to calculate vibrational frequencies. researchgate.net These theoretical results are often scaled by a factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. nih.gov A complete assignment of vibrational modes is achieved by analyzing the Potential Energy Distribution (PED), which quantifies the contribution of individual bond stretches, angle bends, and torsions to each normal mode. nih.gov

In a hypothetical study of This compound , one would expect to identify characteristic vibrational modes. For example, C-H stretching vibrations of the aromatic ring typically appear around 3000 cm⁻¹. sphinxsai.com The C-N stretching in aromatic amines is often found in the 1289-1350 cm⁻¹ region. researchgate.net The C-Cl stretching mode would be expected at lower frequencies. Additionally, the vibrations associated with the N-methyl and ring-methyl groups, including symmetric and asymmetric stretching and bending modes, would be identified and assigned based on the computational output. sphinxsai.com Comparing the computed spectra of the cis and trans conformers (regarding the orientation of the N-methyl and ring-methyl groups) could also reveal frequency shifts indicative of the most stable conformation. nih.gov

Table 1: Representative Theoretical Vibrational Frequencies for Substituted Anilines (Illustrative) This table presents example data from related compounds to illustrate the output of such calculations, as specific data for this compound is not available.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Reference Compound(s) |

|---|---|---|

| N-H Stretch | 3400-3500 | Chloro-substituted anilines researchgate.net |

| Aromatic C-H Stretch | 3000-3100 | N,N-dimethylaniline sphinxsai.com |

| CH₃ Asymmetric Stretch | 2950-3000 | N,N-dimethylaniline sphinxsai.com |

| C-C Ring Stretch | 1400-1650 | N,N-dimethylaniline sphinxsai.com |

| C-N Stretch | 1289-1350 | Chloro-substituted anilines researchgate.net |

| NH₂ Twisting | 1060-1170 | Chloro-substituted anilines researchgate.net |

Simulations of UV-Vis Spectra and Electronic Excitation Energies

The simulation of Ultraviolet-Visible (UV-Vis) spectra is a powerful tool for understanding the electronic structure of molecules. Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate the energies of electronic transitions from the ground state to various excited states. faccts.de These calculations provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. faccts.de

For This compound , a TD-DFT study would predict the π→π* and n→π* transitions. The π→π* transitions involve the promotion of an electron from a bonding π-orbital to an antibonding π-orbital within the aromatic ring, while n→π transitions involve the non-bonding lone pair electrons on the nitrogen atom. The positions of the substituents (chloro and dimethyl groups) would influence the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—thereby affecting the absorption wavelengths. researchgate.net

For example, a study on 4-(9-anthryl)-N,N'-dimethylaniline (ADMA) used subpicosecond spectroscopy and computational models to interpret its electronic transitions in various solvents. researchgate.netepa.gov The initial spectra were explained by the characteristics of the locally excited (LE) state, which, in polar solvents, evolved into a charge-transfer (CT) state. researchgate.netepa.gov Similarly, theoretical studies on N,N-dimethylaniline have been performed to explain solvatochromic shifts (changes in absorption/fluorescence color with solvent polarity). researchgate.net Such studies on This compound would elucidate how the interplay between the electron-donating dimethylamino group and the electron-withdrawing chloro group affects its electronic absorption properties.

Table 2: Illustrative Calculated Electronic Transition Data for Substituted Anilines This table is a hypothetical representation based on typical TD-DFT results for similar molecules.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~290-320 | ~0.05 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | ~250-280 | ~0.10 | HOMO-1 → LUMO (π→π*) |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior and interactions at the atomic level.

Conformational Analysis and Flexibility Studies

MD simulations are an effective method for exploring the conformational landscape of flexible molecules like This compound . The rotation around the C-N bond and the orientation of the methyl groups give rise to different conformers. Conformational analysis aims to identify the most stable three-dimensional structures (rotamers) and the energy barriers between them. libretexts.org

Solvent Effects and Solvation Dynamics

The solvent environment can significantly influence a molecule's structure, properties, and reactivity. MD simulations that explicitly include solvent molecules are used to study these effects. rsc.org Solvation dynamics refers to how the solvent molecules rearrange in response to a change in the solute's electronic state, for instance, after photoexcitation. acs.org

For a molecule like This compound , the polarity and hydrogen-bonding capability of the solvent would affect its conformational equilibrium and spectroscopic properties. MD simulations can reveal the structure of the solvation shell, showing the preferred orientation of solvent molecules around the solute's functional groups (the chloro, amino, and methyl groups). chemrxiv.org Studies on aniline and its derivatives have used MD to investigate solvation, finding that interactions can be centered around non-classical OH···π bonds or localized at specific functional groups depending on the substituents. chemrxiv.org The simulation of solvation dynamics helps interpret experimental results from time-resolved fluorescence spectroscopy, which measures how the emission spectrum shifts over time as the solvent relaxes around the excited solute. acs.org

Interactions with Model Surfaces or Biological Mimics (excluding biological impact)

MD simulations can also model the interaction of a molecule with a surface, which is crucial for understanding catalysis and material science. For anilines, this involves studying their adsorption characteristics on metal or oxide surfaces. nih.gov

A computational study of This compound interacting with a model surface, such as a platinum (Pt) or ruthenium (Ru) slab, would involve placing the molecule near the surface and simulating its behavior. nih.govacs.org Key findings would include the preferred adsorption geometry (e.g., flat with the aromatic ring parallel to the surface, or tilted), the adsorption energy, and the nature of the molecule-surface bonding (e.g., through the nitrogen lone pair or the ring's π-system). nih.gov DFT calculations have shown that aniline can adsorb strongly on metal surfaces, with the aromatic ring interacting with surface atoms, effectively blocking the surface from other reactants. nih.govacs.org The substituents on the aniline ring would modulate these interactions, affecting adsorption energy and orientation.

Quantitative Structure-Reactivity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical equations that correlate a molecule's biological activity or physicochemical properties with its structural or computed descriptors. researchgate.net These models are widely used in medicinal chemistry and environmental science to predict the properties of un-tested compounds. canada.ca

For This compound , a QSAR/QSPR study would begin by calculating a variety of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges). A dataset of related aniline compounds with known experimental values for a specific property (e.g., pKa, toxicity, or reaction rate) would be assembled. pku.edu.cn Statistical methods, such as multiple linear regression, are then used to build a model that links a selection of these descriptors to the observed property.

For example, QSAR models have been developed to predict the basicity (pKa) of a large set of amines, including substituted anilines, using descriptors derived from DFT calculations. pku.edu.cn Another study developed a QSAR model for the toxicity of aniline derivatives. researchgate.net Such a model could be used to estimate the potential toxicity of This compound based on its calculated descriptors.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(9-anthryl)-N,N'-dimethylaniline |

| Aniline |

| Chloro-substituted anilines |

| N,N-dialkyl anilines |

Prediction of Reaction Rate Constants based on Electronic Descriptors

The rate constants of chemical reactions involving substituted anilines are profoundly influenced by the electronic nature of their substituents. Computational methods, particularly Density Functional Theory (DFT), provide powerful tools to quantify these effects through the calculation of various electronic descriptors. These descriptors, in turn, can be correlated with reaction rates to build predictive models.

Key electronic descriptors that govern the reactivity of aniline derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, and charge distribution. researchgate.net For radical reactions, the energy gap between the singly occupied molecular orbital (SOMO) of a radical species and the HOMO of the aniline is a critical factor; a smaller gap generally correlates with a higher reaction rate. beilstein-journals.org Similarly, for nucleophilic substitution reactions, the electron density on the nitrogen atom, which can be quantified using calculated atomic charges, is a determining factor for reactivity. researchgate.net

The Hammett equation provides a well-established framework for correlating reaction rates with electronic effects, using substituent constants (σ) and a reaction constant (ρ). nih.govwalisongo.ac.id A negative ρ value, commonly observed in the oxidation of anilines, indicates that the reaction is accelerated by electron-donating groups and decelerated by electron-withdrawing groups. nih.gov This is because electron-donating groups stabilize the positive charge that develops on the aniline nitrogen in the transition state.

For this compound, the substituents have opposing electronic effects. The chloro group is electron-withdrawing (positive σ value), which tends to decrease the reaction rate for processes like oxidation by increasing the activation energy. nih.gov Conversely, the methyl group on the ring and the N-methyl group are electron-donating, which increases the electron density on the aromatic system and the nitrogen atom, thereby enhancing reactivity in many cases. beilstein-journals.orgnih.gov Computational studies on intramolecular radical additions to substituted anilines have shown that N-methylation can sometimes lead to slower addition rates compared to N-phenylation, highlighting the complex interplay of steric and electronic factors. beilstein-journals.org DFT calculations can precisely model this balance, allowing for the prediction of the net effect on the activation barrier and, consequently, the reaction rate constant.

Table 1: Conceptual Influence of Electronic Descriptors on the Reactivity of Aniline Derivatives

| Aniline Derivative | Key Substituent Effects | Predicted HOMO Energy | Predicted Impact on Oxidation Rate |

| Aniline | Baseline | Reference | Reference |

| 3-Chloroaniline (B41212) | Inductive Electron-Withdrawing (-I) | Lowered | Slower |

| 3-Methylaniline | Inductive/Hyperconjugative Electron-Donating (+I) | Raised | Faster |

| N-Methylaniline | Inductive Electron-Donating (+I) | Raised | Faster |

| This compound | Combined -I (Cl) and +I (2 x CH₃) | Intermediate | Dependent on the net balance of opposing electronic effects |

This table is a conceptual representation based on established principles of physical organic chemistry and computational studies. nih.govnih.gov

Correlation of Structural Features with Physicochemical Properties (e.g., pKa, oxidation potentials)

The physicochemical properties of this compound, such as its acidity constant (pKa) and oxidation potential, are intrinsically linked to its molecular structure. Computational models offer reliable methods for predicting these properties.

pKa Prediction: The pKa of an aniline derivative reflects the basicity of the nitrogen lone pair. This property can be calculated computationally by determining the Gibbs free energy change associated with the protonation of the amine. acs.orgpku.edu.cn The accuracy of these predictions can be enhanced by using appropriate solvation models (e.g., IEF-PCM, SMD) to account for interactions with the solvent. acs.orgresearchgate.net For this compound, the electron-withdrawing chlorine atom at the meta position is expected to decrease the basicity of the nitrogen atom (lower pKa) compared to aniline. In contrast, the electron-donating methyl groups (both on the ring and the nitrogen) will increase electron density on the nitrogen, thereby increasing its basicity (higher pKa). Computational studies on a wide range of anilines have successfully modeled these competing effects, allowing for an accurate estimation of the final pKa value. acs.orgresearchgate.net For instance, experimental data shows the pKa of 3-chloroaniline is 3.47, while that of 3-methylaniline is 4.86, demonstrating the opposing influence of these substituents. rsc.org

Oxidation Potential: The one-electron oxidation potential is a measure of the ease with which a molecule can lose an electron. It is a critical parameter for understanding reaction mechanisms that involve electron transfer steps. umn.edu Numerous studies have demonstrated a strong linear correlation between the computationally derived energy of the HOMO and the experimental oxidation potential. nih.govumn.eduresearchgate.net A higher HOMO energy corresponds to a lower oxidation potential, meaning the molecule is more easily oxidized. nih.govqu.edu.qa

For this compound, the electron-donating methyl groups will raise the HOMO energy, while the electron-withdrawing chloro group will lower it. Semiempirical and DFT methods can calculate the net effect of these substituents on the HOMO energy and, through established linear free energy relationships (LFERs), predict the aqueous oxidation potential with a mean unsigned error that can be as low as 0.02 V for some methods. umn.edu

Table 2: Comparison of Calculated and Experimental Oxidation Potentials for Related Anilines

| Compound | Calculated Eox (V vs. NHE) | Experimental Eox (V vs. NHE) |

| Aniline | 1.07 | 1.02 |

| 3-Chloroaniline | 1.20 | - |

| 3-Methylaniline | 1.02 | - |

| N,N-Dimethylaniline | 0.94 | 0.94 |

Data sourced from computational studies using implicit solvent models. ethz.ch The values illustrate the trends caused by substituents.

In Silico Screening for Novel Reactivity Pathways

Beyond predicting rates and properties, computational chemistry serves as a powerful tool for in silico screening, allowing for the exploration and validation of potential, and sometimes novel, reaction pathways without the need for extensive experimental work. This is typically achieved by using DFT to map out the potential energy surface of a reaction, identifying intermediates, and calculating the activation energies of transition states. mdpi.com

For this compound, several reaction pathways can be computationally investigated:

Electrophilic Aromatic Substitution: The directing effects of the substituents can be precisely quantified. The N-methyl and 5-methyl groups are activating and ortho-, para-directing, while the 3-chloro group is deactivating and ortho-, para-directing. Computational modeling of the transition states for electrophilic attack at the various open positions on the ring (positions 2, 4, and 6) can predict the regioselectivity of reactions like halogenation, nitration, or acylation. researchgate.netresearchgate.net Studies have shown that acid-promoted proton transfer can be used to direct ortho-selective halogenation, a pathway that could be explored computationally for this substrate. nih.gov

Oxidation and Dimerization: The oxidation of anilines often begins with the formation of a radical cation. nih.gov Computational methods can model the spin density distribution of the this compound radical cation to predict the most likely sites for subsequent reactions, such as coupling to form benzidine-type dimers or reaction with nucleophiles. nih.gov

N-Dealkylation and other Metabolic Pathways: In biological or environmental contexts, the degradation pathways are of interest. DFT calculations can model the energetics of N-dealkylation, hydroxylation of the aromatic ring, or other potential metabolic transformations. researchgate.net

Table 3: Framework for In Silico Screening of Reactivity for this compound

| Hypothetical Reaction Pathway | Computational Method | Key Questions to Address |

| Electrophilic Bromination | DFT with Transition State Search | What is the most favorable site of substitution (2, 4, or 6)? What are the relative activation barriers? |

| Radical Cation Formation & Dimerization | Unrestricted DFT, Spin Density Analysis | What is the spin and charge distribution in the radical cation? Which atoms are most susceptible to nucleophilic attack or radical coupling? |

| C–H Silylation | DFT with Free Energy Profile Calculation | Is N–H or C–H silylation more favorable? What is the free energy barrier for the rate-limiting step? |

| Catalytic Halogenation | DFT with Implicit Solvent Models | What is the mechanism of catalyst action (e.g., Lewis acid or proton transfer)? How does the catalyst influence regioselectivity? |

This table outlines a conceptual approach for investigating the reactivity of the title compound based on methodologies applied to similar systems in the literature. nih.govrsc.org

Chemical Reactivity and Derivatization Pathways of 3 Chloro N,5 Dimethylaniline

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3-chloro-N,5-dimethylaniline is considered activated towards electrophilic attack due to the strong electron-donating resonance effect of the N-methylamino group. This activation is slightly tempered by the inductive electron-withdrawing and deactivating nature of the chlorine atom. Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for this compound, allowing for the introduction of various functional groups onto the aromatic nucleus. masterorganicchemistry.com

Nitration, sulfonation, and halogenation of this compound are expected to proceed readily due to the activated nature of the aromatic ring.

Nitration: This reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The powerful activating effect of the N-methylamino group directs the incoming nitro group (-NO₂) primarily to the positions ortho and para to it. However, under the strongly acidic conditions of nitration, the basic amine group can be protonated to form an anilinium ion (-N⁺H₂CH₃). This protonated group is strongly deactivating and a meta-director, which can lead to a mixture of products, including meta-substituted isomers. learncbse.in To achieve selective para-nitration and avoid oxidation, the reaction is often carried out after protecting the amino group via acylation.

Sulfonation: Sulfonation involves treating the aniline (B41778) derivative with fuming sulfuric acid (H₂SO₄/SO₃). Similar to nitration, the reaction is subject to the directing effects of the substituents, with the sulfonic acid group (-SO₃H) being introduced at the positions activated by the N-methylamino group.

Halogenation: Direct halogenation with chlorine (Cl₂) or bromine (Br₂) is typically rapid for activated anilines. The reaction often proceeds without a catalyst and can sometimes lead to polysubstitution. For instance, studies on the chlorination of N,N-dimethylaniline have shown that various reagents and conditions can yield mixtures of ortho- and para-chloro isomers. acs.org For this compound, halogenation would be directed to the remaining activated positions on the ring.

The direct application of traditional Friedel-Crafts reactions to this compound is generally not feasible. learncbse.in

Friedel-Crafts Alkylation and Acylation: These reactions require a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The basic nitrogen atom of the N-methylamino group acts as a Lewis base and coordinates strongly with the Lewis acid catalyst. learncbse.innih.gov This interaction forms a complex that deactivates the aromatic ring towards electrophilic attack by converting the activating amino group into a deactivating ammonium-type substituent. learncbse.in This deactivation typically inhibits the Friedel-Crafts reaction. learncbse.in While some modern catalytic systems, such as those using gold(I) catalysts, have been developed for the Friedel-Crafts reactions of tertiary anilines like N,N-dimethylaniline with alkenes, their applicability to secondary anilines under standard conditions is not well-established. nih.govnih.gov

The outcome of electrophilic aromatic substitution on this compound is determined by the cumulative directing effects of the three substituents on the ring. The hierarchy of their influence is generally: -NHCH₃ > -CH₃ > -Cl.

N-Methylamino (-NHCH₃) group: This is a powerful activating ortho-, para-director. It strongly activates positions 2, 4, and 6.

Methyl (-CH₃) group at C5: This is a weakly activating ortho-, para-director. It activates its ortho positions (4 and 6) and its para position (2).

Chloro (-Cl) group at C3: This is a deactivating but ortho-, para-director. It directs incoming electrophiles to its ortho positions (2 and 4) and its para position (6).

All three substituents direct incoming electrophiles to positions 2, 4, and 6. The strong, concerted activation of these positions makes them the exclusive sites of substitution. Position 4 is particularly favored as it is para to the dominant N-methylamino group and ortho to both the methyl and chloro groups. Position 6 is also highly activated. Position 2 is activated but may experience some steric hindrance from the adjacent N-methylamino group. Therefore, electrophilic substitution reactions are expected to yield a mixture of 4- and 6-substituted products, with the 4-substituted isomer likely being the major product.

| 6 | Ortho (Activating) | Para (Directing) | Ortho (Directing) | Very Strongly Activated |

Reactions at the Amine Nitrogen Center

The lone pair of electrons on the secondary amine nitrogen makes it a nucleophilic and basic center, allowing for reactions that directly involve this functional group.

The secondary amine in this compound is reactive towards various electrophiles.

Alkylation: The nitrogen can be readily alkylated by reacting it with alkyl halides (e.g., methyl iodide) or other alkylating agents. This reaction converts the secondary amine into a tertiary amine. For example, methylation would yield 3-chloro-N,N,5-trimethylaniline. The use of excess alkylating agent can lead to further reaction to form a quaternary ammonium (B1175870) salt. wikipedia.orgacs.org

Acylation: Reaction with acylating agents, such as acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride), results in the formation of an amide. learncbse.in This transformation, known as acetylation if an acetyl group is added, yields N-(3-chloro-5-methylphenyl)-N-methylacetamide. This reaction is often employed as a strategy to protect the amino group during other transformations, such as nitration, as the resulting amide is less basic and less activating.

The aniline moiety is generally sensitive to oxidation, and the presence of the activating N-methylamino and methyl groups makes this compound susceptible to various oxidizing agents.

The oxidation of anilines can be complex, often yielding a variety of products depending on the oxidant and reaction conditions. Strong oxidants can lead to the formation of deeply colored, polymeric materials. The oxidation of tertiary N,N-dialkylanilines can result in the formation of N-oxides. nih.govnsf.gov Recent studies on N,N-dimethylaniline derivatives have shown that oxidation can also occur at the nitrogen center to form radical cations or N-hydroxylated products under specific conditions, such as in water microdroplets. rsc.org For a secondary aniline like this compound, oxidation could potentially lead to coupling reactions or the formation of other complex structures.

Table 2: Summary of Expected Reaction Products

| Reaction Type | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-chloro-N,5-dimethylaniline and 6-Nitro-3-chloro-N,5-dimethylaniline |

| Halogenation (Br₂) | Br₂ | 4-Bromo-3-chloro-N,5-dimethylaniline and 2/6-Bromo-3-chloro-N,5-dimethylaniline |

| N-Alkylation | CH₃I | 3-chloro-N,N,5-trimethylaniline |

| N-Acylation | (CH₃CO)₂O | N-(3-chloro-5-methylphenyl)-N-methylacetamide |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-chloro-N,N,5-trimethylaniline |

| 4-Bromo-3-chloro-N,5-dimethylaniline |

| 4-Nitro-3-chloro-N,5-dimethylaniline |

| 6-Nitro-3-chloro-N,5-dimethylaniline |

| Acetic anhydride (B1165640) |

| Acetyl chloride |

| Aluminum chloride |

| Aniline |

| Bromine |

| Chlorine |

| Methyl iodide |

| N,N-dimethylaniline |

| N-(3-chloro-5-methylphenyl)-N-methylacetamide |

| Nitric acid |

Application As a Synthetic Intermediate and Building Block

Synthesis of Complex Organic Molecules

The reactivity of the aniline (B41778) moiety, combined with the directing effects of the chloro and methyl substituents, allows 3-chloro-N,5-dimethylaniline to serve as a foundational element in the synthesis of elaborate organic structures.

Substituted anilines are fundamental starting materials for the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

One of the most common applications of anilines is in the synthesis of quinolines . The Friedländer annulation, for example, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A related process, the Vilsmeier-Haack reaction on acetanilides, can produce 2-chloro-3-formylquinolines, which are versatile intermediates themselves. jocpr.com An N-substituted aniline like this compound could potentially be demethylated or used in modified cyclization strategies to form a quinoline (B57606) core, which would be pre-substituted at various positions, offering a direct route to complex derivatives.

Another important class of heterocycles derived from anilines is phenothiazines . These are typically synthesized through the cyclization of diphenylamines with sulfur or via modern cross-coupling strategies. rsc.orgsemanticscholar.org A two-step approach involving an iron-catalyzed ortho-thioarylation of an aniline derivative followed by an intramolecular coupling reaction (such as Ullmann or Buchwald-Hartwig) provides a pathway to phenothiazine (B1677639) scaffolds. rsc.orgrsc.org this compound could serve as the aniline component in such a sequence, leading to specifically substituted phenothiazines.

| Heterocycle | Synthetic Method | Aniline Derivative Example | Key Reagents | Yield |

| Quinoline | Vilsmeier-Haack Cyclization | Acetanilide | POCl₃, DMF | Good |

| Phenothiazine | Thioarylation/Cyclization | N-Benzoyl aniline | Fe(NTf₂)₃, Ph₂Se; CuI | Moderate to Good |

| Indole | Asymmetric [3+2] Annulation | Aniline | Chiral Phosphoric Acid | Excellent |

The nucleophilic character of the aniline nitrogen and the activated aromatic ring allows this compound to be incorporated into larger, non-heterocyclic scaffolds. Its structure is particularly suited for creating sterically hindered and electronically tuned molecules.

For instance, aniline derivatives are key components in the synthesis of chiral diarylmethylamines , which are important structural motifs in medicinal chemistry. researchgate.net Organocatalytic methods have been developed for the direct asymmetric para-C-H aminoalkylation of anilines, using a chiral phosphoric acid to control enantioselectivity. researchgate.net The substitution pattern of this compound would direct such alkylations to the positions ortho or para to the amino group, leading to highly functionalized chiral products.

Similarly, anilines participate in Friedel-Crafts alkylations with in situ generated ortho-quinone methides to produce enantioenriched triarylmethanes . acs.org This organocatalytic process allows for the construction of complex molecules with multiple aryl groups, and the specific electronic nature of the aniline substrate influences the reaction's efficiency and stereoselectivity. acs.org

Multi-component reactions are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. Anilines are frequently used as the amine component in many MCRs.

The Ugi four-component reaction (U-4CR) is a prime example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgwikipedia.org The reaction is known for its high atom economy and the ability to generate diverse libraries of peptide-like molecules. wikipedia.org this compound could readily serve as the amine input, leading to a bis-amide product with its specific substitution pattern embedded. An "interrupted" Ugi reaction, where the carboxylic acid is replaced by a strong acid, can lead to the formation of other heterocyclic structures like 3-aminoindoles. nih.gov

| MCR Product | Aniline Component | Other Key Components | Catalyst/Solvent | General Yield |

| α-Aminoacyl Amide | Aniline | Aldehyde, Isocyanide, Carboxylic Acid | Methanol (B129727) or DMF | High |

| 3-Aminoindole | Aniline | Imine, Isocyanide, Brønsted Acid | Triflyl Phosphoramide | High |

| Bipyrimidine Derivative | Amidine (from aniline) | 3-Formylchromone, Pyridylacetate | Cs₂CO₃ / Acetonitrile (B52724) | Good to Excellent |

Catalysis and Ligand Design

The structural features of this compound make it and its derivatives valuable in the field of catalysis, either as precursors to ligands for metal catalysts or as organocatalysts themselves.

Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, rely on sophisticated ligands to stabilize and activate the transition metal catalyst (typically palladium). Substituted anilines are common starting points for the synthesis of these complex ligands.